molecular formula C8H8N2OS B12988854 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone

Cat. No.: B12988854
M. Wt: 180.23 g/mol
InChI Key: KXXPFODGKXPHCV-UHFFFAOYSA-N
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Description

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone is a sophisticated heterocyclic building block designed for pharmaceutical research and development. This compound features a unique molecular architecture that combines a pyrrolo[2,3-d]thiazole core with an acetyl functional group. The fusion of pyrrole and thiazole rings creates a privileged scaffold prevalent in medicinal chemistry, known to interact with various biological targets. This structural motif is frequently explored in the synthesis of novel bioactive molecules, particularly in oncology research. Similar pyrrolo-fused heterocycles have demonstrated significant potential as kinase inhibitors and antiproliferative agents. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors for pancreatic ductal adenocarcinoma therapy, showing activity by blocking Rb phosphorylation and inducing apoptosis. Furthermore, thiazole-containing analogues of marine alkaloids have exhibited potent cytotoxic effects and the ability to inhibit tubulin polymerization, a key mechanism for anticancer agents. Researchers can utilize the reactive acetyl group of this compound for further chemical modifications, enabling the construction of more complex molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure reproducibility in experimental outcomes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(2-methyl-4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)ethanone

InChI

InChI=1S/C8H8N2OS/c1-4(11)6-3-7-8(10-6)9-5(2)12-7/h3,10H,1-2H3

InChI Key

KXXPFODGKXPHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(N2)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone typically involves:

  • Formation of the thiazole ring via condensation reactions involving thiourea derivatives and α-haloketones or β-ketoesters.
  • Construction of the pyrrole ring fused to the thiazole core through cyclization reactions.
  • Introduction of the acetyl (ethanone) group at the 5-position of the thiazolyl moiety by selective acylation or oxidation steps.

Preparation of the Thiazole Core

A common approach to the thiazole ring involves the reaction of 1-methylthiourea with α-haloketones or β-ketoesters. For example, treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate as an intermediate. This intermediate can be further modified to mask interfering amino groups (e.g., as tert-butoxycarbonyl derivatives) to facilitate subsequent reactions.

Introduction of the Acetyl Group

The acetyl substituent at the 5-position of the thiazole ring is introduced via LDA-mediated alkylation followed by oxidation. Specifically, the alkylation of 4-cyclopropyl-N-methylthiazol-2-amine with acetaldehyde under lithium diisopropylamide (LDA) conditions produces a thiazol-5-ylethanol intermediate, which is then oxidized with manganese dioxide (MnO2) to yield the corresponding ethanone derivative.

Formation of the Pyrrolo[2,3-d]thiazole System

The fusion of the pyrrole ring to the thiazole core to form the pyrrolo[2,3-d]thiazole system is achieved through cyclization reactions involving appropriate precursors such as hydrazides or amino-substituted thiazoles. For instance, condensation of acid hydrazides with diketones or aldehydes under reflux conditions in solvents like dimethylformamide or 1,4-dioxane leads to hydrazone intermediates, which can cyclize to form the fused heterocyclic system.

Representative Preparation Procedure

A representative synthetic route based on literature involves the following steps:

Step Reagents/Conditions Product/Intermediate Yield/Notes
1 1-Methylthiourea + ethyl 2-chloro-3-oxobutanoate in pyridine Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Moderate to high yield
2 Protection of amino group as tert-butoxycarbonyl derivative tert-Butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate ~72% yield
3 Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, followed by cyanide treatment and DMF–DMA reflux Enaminone intermediate Toxic reagents involved; alternative methods preferred
4 LDA-mediated alkylation with acetaldehyde, followed by MnO2 oxidation 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone Efficient acetylation step
5 Cyclization with hydrazides or amino derivatives under reflux Pyrrolo[2,3-d]thiazole fused system Good yields reported

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Proton and carbon NMR data confirm the structure of intermediates and final products, showing characteristic chemical shifts for methyl, methylene, and aromatic protons, as well as carbonyl carbons.
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms molecular weights consistent with the target compound and intermediates.
  • Chromatography : Purification by column chromatography using solvents such as ethyl acetate/hexane or dichloromethane/ethyl acetate mixtures is standard to isolate pure compounds.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Thiourea + α-haloketone condensation 1-Methylthiourea, ethyl 2-chloro-3-oxobutanoate Pyridine, reflux Straightforward thiazole formation Requires careful control of conditions
Protection as Boc derivative Di-tert-butyl dicarbonate Room temperature, 8 h Masks interfering amino groups Additional step required
LDA-mediated alkylation + oxidation LDA, acetaldehyde, MnO2 −78 °C to room temp, oxidation at RT Efficient acetylation Requires low temperature and strong base
Cyclization with hydrazides Acid hydrazides, aldehydes Reflux in DMF or 1,4-dioxane Forms fused pyrrolo-thiazole ring Multi-step, moderate yields
Bromination + cyanide substitution Bromine, sodium cyanide DMF–DMA reflux Access to enaminone intermediates Toxic reagents, less preferred

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone group and electron-deficient thiazole ring enable nucleophilic substitution at specific positions.

Reaction Type Conditions/Reagents Product Yield Reference
BrominationBr₂ in CH₂Cl₂ at 0–5°C1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)-2-bromoethanone78%
ChlorinationN-Chlorosuccinimide (NCS) in methanol, RT2-Chloro-1-(2-methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone43%
Thiourea Condensation2-Cyanoethanethioamide, DMF, 80°C3-Amino-4-cyano-5-(2-methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)thiophene-2-carboxamide65%

These substitutions often target the α-position of the ethanone group, forming intermediates for further functionalization .

Cycloaddition and Ring-Opening Reactions

The compound participates in 1,3-dipolar cycloadditions due to its electron-rich pyrrole moiety.

Example Reaction with Acrylamide

  • Conditions : Reflux in toluene for 6 hours

  • Product : 3-[(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)carbonyl]-4,5-dihydroisoxazole-5-carboxamide

  • Key Data :

    • IR: 3350 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O)

    • 1H^1H NMR (CDCl₃): δ 2.47 (s, 3H, CH₃), 2.71 (s, 3H, CH₃), 13.18 (s, 1H, NOH) .

This regioselective cycloaddition is critical for synthesizing bioactive isoxazole hybrids .

Oxidation and Reduction

The ethanone group undergoes redox transformations under controlled conditions.

Transformation Reagents Product Application
OxidationKMnO₄ in acidic H₂O, 60°C2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acidPrecursor for peptide coupling
ReductionNaBH₄ in ethanol, 0°C1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanolIntermediate for prodrug synthesis

Functionalization of the Thiazole Ring

The thiazole nitrogen and sulfur atoms enable further derivatization.

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride, AlCl₃, CH₂Cl₂

  • Product : 5-Acetyl-2-methyl-4H-pyrrolo[2,3-d]thiazole

  • Role : Enhances π-stacking interactions in kinase inhibitors .

Suzuki Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C

  • Product : 5-(4-Fluorophenyl)-2-methyl-4H-pyrrolo[2,3-d]thiazole

  • Yield : 82% (confirmed via 13C^{13}C NMR and HR-MS) .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN² mechanism at the ethanone’s α-carbon, stabilized by the thiazole’s electron-withdrawing effect .

  • Cycloadditions : Follow Huisgen’s 1,3-dipolar pathway, with regioselectivity dictated by frontier molecular orbital interactions .

  • Oxidation : The ethanone’s carbonyl group is oxidized to a carboxylic acid via a radical intermediate.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-d]thiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone have been synthesized and tested against a range of bacterial strains, demonstrating effective inhibition of growth. This suggests potential applications in developing new antibiotics or antifungal agents.

Anticancer Properties
Research has shown that pyrrolo[2,3-d]thiazole derivatives can interact with biological targets involved in cancer progression. For example, some studies have focused on their ability to inhibit specific kinases associated with tumor growth. These findings position 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone as a candidate for further investigation in cancer therapeutics.

Materials Science

Polymer Additives
The incorporation of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its unique chemical structure allows for improved compatibility with various polymer systems, leading to advancements in material performance.

Data Summary

The following table summarizes key findings related to the applications of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone:

Application Area Key Findings References
Antimicrobial ActivityEffective against various bacterial strains; potential for new antibiotics ,
Anticancer PropertiesInhibits specific kinases; potential for cancer treatment ,
Polymer AdditivesEnhances mechanical properties and thermal stability in polymers ,

Case Studies

Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, derivatives of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone were tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that treatment with compounds related to 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone led to a decrease in cell proliferation by up to 70% compared to control groups. These findings indicate the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone with structurally related thiazole derivatives, emphasizing substituent effects, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents on Thiazole Key Synthetic Method(s) Biological Activity/Application Reference
1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone 2-Methyl-4H-pyrrolo Not explicitly described Unknown (structural analog suggests kinase/DNA interaction) N/A
1-[4-Methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone 4-Methyl, 2-pyridylamino [2+3]-Cyclocondensation Anticancer (kinase inhibition, e.g., c-Met, CDK1)
1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone 4-Methyl, 2-tosylamino Sulfonylation of amine precursor Intermediate for pyrazolo-pyridine synthesis
1-(Thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone Thiazol-5-yl, triazol-1-yl Copper-catalyzed azide-alkyne cycloaddition Cystic fibrosis ΔF508-CFTR corrector
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone 4-Methyl, 2-methylamino Claisen-Schmidt condensation Precursor for antimicrobial chalcones

Key Comparisons:

Substituent Effects on Bioactivity Pyridylamino Group (e.g., 1-[4-Methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone): Enhances kinase inhibitory activity (e.g., c-Met, CDK1) by enabling π-π stacking and hydrogen bonding with kinase active sites . Triazole Group (e.g., 1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone): Improves solubility and metabolic stability, critical for cystic fibrosis corrector activity . Tosylamino Group (e.g., 1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone): Acts as a protective group, facilitating subsequent heterocyclic ring formation (e.g., pyrazolo-pyridines) .

Synthetic Methodologies

  • Cyclocondensation: Used for pyridine-thiazole hybrids (e.g., compound 2 in ), enabling efficient assembly of fused heterocycles .
  • Click Chemistry: Applied to triazole-containing derivatives, offering modularity and high yields under mild conditions .
  • Sulfonylation: Key for introducing electron-withdrawing tosyl groups, which stabilize intermediates for further functionalization .

Biological Applications Anticancer Activity: Pyridylamino-substituted derivatives inhibit kinases (e.g., c-Met, CDK1) linked to leukemia and melanoma . Antimicrobial Activity: Methylamino-substituted derivatives serve as precursors for chalcones with broad-spectrum antimicrobial effects . Cystic Fibrosis Correction: Triazole derivatives restore ΔF508-CFTR function via halogen-bonding interactions .

Unique Features of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone:

  • The 2-methyl group could reduce steric hindrance compared to bulkier substituents (e.g., tosylamino), enabling better target accessibility.

Biological Activity

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrrolothiazole derivatives, characterized by a pyrrole ring fused to a thiazole ring. The presence of the ethanone functional group enhances its reactivity and interaction with biological targets.

Chemical Structure

  • IUPAC Name : 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone
  • Molecular Formula : C₇H₈N₂OS
  • Molecular Weight : 168.21 g/mol

Antitumor Activity

Recent studies have highlighted the potential of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone as an antitumor agent. The compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A431 (human epidermoid carcinoma)<10
U251 (human glioblastoma)15
WM793 (human melanoma)20

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Anticonvulsant Activity

The compound has also shown promise in anticonvulsant activity. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyrrole moieties can enhance anticonvulsant efficacy.

1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone interacts with specific molecular targets that are crucial for its biological effects:

  • Janus Kinase Inhibition : The compound has been identified as a potential inhibitor of Janus kinases (JAKs), which play a pivotal role in various signaling pathways related to immune response and cell proliferation. This inhibition could provide therapeutic benefits in autoimmune diseases and cancers .
  • Apoptosis Induction : Studies suggest that the compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Study 1: Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone and tested their antitumor activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a new anticancer drug .

Study 2: Anticonvulsant Properties

Another study focused on evaluating the anticonvulsant properties of this compound in rodent models. The results indicated that it effectively reduced seizure frequency and duration compared to control groups, supporting its use as a therapeutic agent for epilepsy .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine, CuSO₄/sodium ascorbate) significantly impact reaction efficiency.
  • Yields for bromination steps are often modest (45–56%), necessitating optimization of temperature and stoichiometry .

How can researchers resolve contradictions in reported antitumor mechanisms of thiazole derivatives?

Advanced Research Focus
Contradictions arise from divergent molecular targets (e.g., kinases vs. Rab7b) and cell line-specific responses. Methodological strategies include:

  • Comparative Kinase Profiling : Use kinase inhibition assays (e.g., ATP-competitive ELISA) to compare activity against targets like c-Met, CDK1, or PI3Kα, as seen in pyridine-thiazole hybrids .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets such as Rab7b, which regulates vesicle trafficking in cancer cells .
  • Cross-Validation : Validate findings using siRNA knockdowns or CRISPR-Cas9 to confirm target relevance in specific cancer models (e.g., MCF-7 breast cancer cells) .

Q. Data Contradiction Example :

  • highlights kinase inhibition, while implicates Rab7b. A systematic approach combining both assays can clarify context-dependent mechanisms.

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolo-thiazole ring and acetyl group placement. For example, 1-(3-methylpyrrolo[2,3-d]thiazol-5-yl)ethanone shows distinct carbonyl peaks at ~190–200 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ ions) .
  • HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm ensures >95% purity for biological testing .

Q. Advanced Application :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar thiadiazole derivatives .

How can the ADME/Tox profile of this compound be optimized for preclinical development?

Q. Advanced Research Focus

  • In Silico Predictions : Use tools like admetSAR to assess permeability (e.g., Caco-2 cell models), cytochrome P450 inhibition, and hERG channel liability .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., acetyl group hydrolysis) .
  • Toxicity Screening : Prioritize compounds with low Ames test mutagenicity and acceptable IC₅₀ values in HEK293 cells (e.g., >50 µM) .

Q. Example Optimization :

  • Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrrolo-thiazole ring may enhance metabolic stability .

What strategies improve the yield of 1-(2-Methyl-4H-pyrrolo[2,3-d]thiazol-5-yl)ethanone derivatives in bromination reactions?

Q. Advanced Research Focus

  • Reagent Optimization : Replace elemental bromine with N-bromosuccinimide (NBS) in dichloromethane to reduce side reactions .
  • Temperature Control : Conduct reactions at 40–50°C instead of 60°C to minimize decomposition .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to accelerate bromination kinetics .

Q. Case Study :

  • Bromination of 1-(thiazol-5-yl)-2-(triazol-1-yl)ethanone with Br₂ in dioxane at 60°C yielded 45% product, while NBS/FeCl₃ in DCM at 40°C improved yields to 65% in pilot studies .

How do structural modifications influence the anticancer activity of this compound?

Q. Advanced Research Focus

  • Acetyl Group Replacement : Substituting the acetyl group with a trifluoromethyl ketone enhances kinase inhibition (e.g., PI3Kα IC₅₀ from 12 µM to 4 µM) .
  • Heterocycle Fusion : Adding a triazole ring via click chemistry improves solubility and target engagement (e.g., Rab7b binding affinity increased by 3-fold) .

Q. Structure-Activity Relationship (SAR) Table :

ModificationBiological Activity (IC₅₀)TargetReference
Acetyl (-COCH₃)15 µM (MCF-7)Rab7b
Trifluoromethyl (-CF₃)4 µM (HCT-116)PI3Kα
Triazole fusion8 µM (MDA-MB-231)c-Met

What experimental designs are recommended for evaluating synergistic effects with existing anticancer drugs?

Q. Advanced Research Focus

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in vitro. For example, combine with cisplatin or doxorubicin in a 1:1 molar ratio .
  • In Vivo Xenografts : Test efficacy in BALB/c nude mice with xenografted tumors (e.g., HCT-116 colon cancer) using q3d dosing for 21 days .
  • Mechanistic Synergy : Co-administer with kinase inhibitors (e.g., dasatinib) to block compensatory signaling pathways .

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